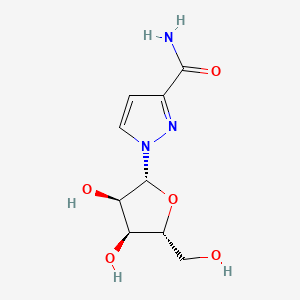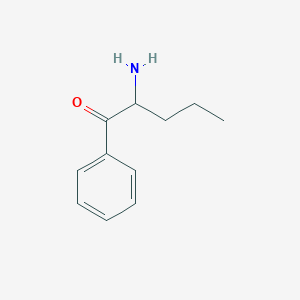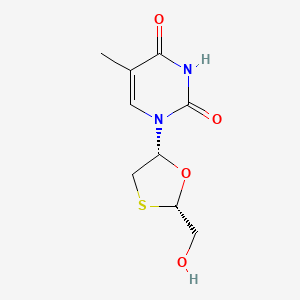
2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2S-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Troxacitabine involves multiple steps, starting from the appropriate pyrimidine and oxathiolane derivatives. The key steps include the formation of the oxathiolane ring and its subsequent attachment to the pyrimidine base. The reaction conditions typically involve the use of solvents like tetrahydrofuran and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of Troxacitabine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Troxacitabine undergoes various chemical reactions, including:
Oxidation: Troxacitabine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxathiolane ring or the pyrimidine base.
Substitution: Substitution reactions often involve the hydroxymethyl group, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various Troxacitabine analogs, each with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
Troxacitabine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs.
Biology: Investigated for its effects on cellular processes and DNA synthesis.
Medicine: Explored as a potential treatment for viral infections and certain types of cancer.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
Troxacitabine exerts its effects by incorporating into DNA during replication. This incorporation leads to chain termination, effectively inhibiting DNA synthesis. The molecular targets include viral DNA polymerases and cellular DNA polymerases, making it effective against both viral infections and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lamivudine: Another nucleoside analog used primarily for treating HIV and hepatitis B.
Zidovudine: Used for HIV treatment, known for its incorporation into viral DNA.
Emtricitabine: Similar to Lamivudine, used for HIV treatment.
Uniqueness
Troxacitabine is unique due to its oxathiolane ring, which provides different pharmacokinetic properties compared to other nucleoside analogs. This structural difference can lead to variations in absorption, distribution, metabolism, and excretion, potentially offering advantages in specific therapeutic contexts .
Eigenschaften
CAS-Nummer |
137623-42-8 |
|---|---|
Molekularformel |
C9H12N2O4S |
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O4S/c1-5-2-11(9(14)10-8(5)13)6-4-16-7(3-12)15-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7+/m1/s1 |
InChI-Schlüssel |
GCMLYCFXOXELDY-RQJHMYQMSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CS[C@H](O2)CO |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CSC(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


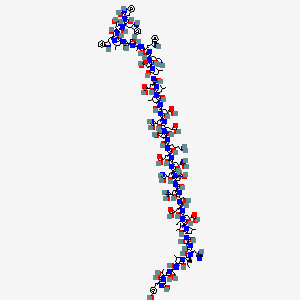
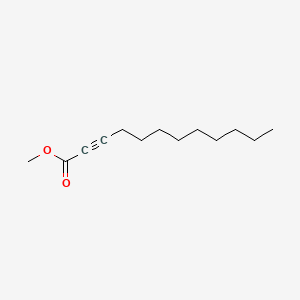

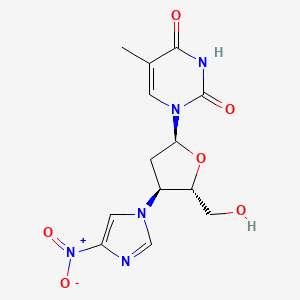

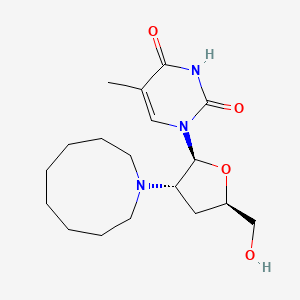

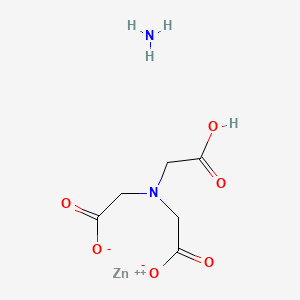



![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)
